3-Phenylpiperidine

PARP inhibitors chiral building blocks pharmaceutical intermediates

3-Phenylpiperidine (CAS 3973-62-4) is a phenyl-substituted piperidine heterocycle that serves as a versatile chiral building block in medicinal chemistry and a core scaffold for dopaminergic ligand development. Structurally defined by a phenyl group at the 3-position of the piperidine ring, the compound exists as a racemic mixture or as resolved (R)- and (S)-enantiomers, each with distinct pharmacological and synthetic utility.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 3973-62-4
Cat. No. B1330008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpiperidine
CAS3973-62-4
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2
InChIKeyNZYBILDYPCVNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpiperidine CAS 3973-62-4: Critical Building Block and Dopaminergic Scaffold


3-Phenylpiperidine (CAS 3973-62-4) is a phenyl-substituted piperidine heterocycle that serves as a versatile chiral building block in medicinal chemistry and a core scaffold for dopaminergic ligand development. Structurally defined by a phenyl group at the 3-position of the piperidine ring, the compound exists as a racemic mixture or as resolved (R)- and (S)-enantiomers, each with distinct pharmacological and synthetic utility. Its primary applications lie in two domains: as a key chiral intermediate in the synthesis of the PARP inhibitor niraparib [1], and as the foundational skeleton for dopamine receptor-targeting agents, particularly those acting as preferential dopamine autoreceptor antagonists [2]. The compound exhibits moderate to low affinity for dopamine D2 receptors in its unsubstituted form, with pharmacological activity highly dependent on N-substitution and aromatic ring functionalization patterns [3].

3-Phenylpiperidine CAS 3973-62-4: Why Regioisomeric and Achiral Alternatives Cannot Substitute


Generic substitution among phenylpiperidine isomers and derivatives is scientifically unsound due to fundamental differences in receptor pharmacology, synthetic trajectory, and chiral requirements. The position of phenyl attachment dictates receptor binding orientation and selectivity: 2-phenylpiperidine derivatives demonstrate high-affinity NK1 receptor binding (Ki = 0.25 nM for CP-99,994) [1], while 4-phenylpiperidines are established opioid pharmacophores with morphine-like activity and have been developed as D2 receptor ligands with Ki values as low as 2.8 nM for optimized derivatives [2]. The 3-phenylpiperidine scaffold occupies a distinct pharmacological niche, preferentially engaging dopamine autoreceptors with antagonist or partial agonist profiles that differ fundamentally from both the 2- and 4-substituted congeners [3]. Furthermore, chirality at the 3-position is non-negotiable in advanced applications: the synthesis of niraparib specifically requires enantiomerically pure (S)-3-phenylpiperidine as a chiral intermediate, and racemic material is incompatible with this patented manufacturing route [4].

3-Phenylpiperidine CAS 3973-62-4: Quantitative Differentiation Evidence for Procurement Decisions


Chiral Intermediate Specification: Essential for Niraparib Synthesis

3-Phenylpiperidine, specifically the (S)-enantiomer, serves as a mandatory chiral intermediate in the synthesis of niraparib, a clinically approved PARP inhibitor [1]. The patented synthetic route for niraparib explicitly requires (S)-3-phenylpiperidine for the construction of chiral intermediates alpha, beta, and gamma; racemic 3-phenylpiperidine or alternative phenylpiperidine regioisomers (2- or 4-phenylpiperidines) are structurally incompatible with this reaction sequence and cannot be substituted [1]. In contrast, 4-phenylpiperidines are primarily utilized as opioid pharmacophores and D2 ligands, while 2-phenylpiperidine derivatives have been optimized for NK1 receptor targeting [2]. The 3-phenyl regioisomer thus occupies a unique and irreplaceable position in this specific industrial synthetic application.

PARP inhibitors chiral building blocks pharmaceutical intermediates

Dopamine Autoreceptor Selectivity: Differential Enantiomer Pharmacology

The 3-phenylpiperidine scaffold, when appropriately substituted, demonstrates a pharmacological profile distinct from both 4-phenylpiperidine-derived dopaminergic agents and 2-phenylpiperidine derivatives. Specifically, (S)-phenylpiperidines bearing aromatic substituents with high group dipole moments in the 3-position (meta to the piperidine ring) and N-propyl substitution exhibit high in vivo activity at dopamine autoreceptors regulating synthesis and turnover, while displaying only low in vitro affinity for D2 and D3 receptors [1]. In head-to-head comparisons of enantiomeric pairs, the (+)-enantiomer of 3-PPP acts as a weak agonist (ED50 = 0.09 ± 0.03 mg/kg for inhibiting dopamine neuron firing in rats), while the (-)-enantiomer functions as a weak antagonist, acting as a partial agonist in the substantia nigra and as an antagonist at postsynaptic dopamine receptors [2]. This enantiomer-dependent functional divergence is not observed in the 4-phenylpiperidine series, where compounds like pridopidine act as dopaminergic stabilizers with distinct kinetic profiles [3].

dopamine receptors autoreceptor antagonists stereoselective pharmacology

Analytical Purity Benchmarking: GC and HPLC Specifications

Commercial 3-phenylpiperidine (CAS 3973-62-4) is routinely supplied with defined purity specifications suitable for both research and industrial intermediate applications. TCI Chemicals offers racemic 3-phenylpiperidine with GC purity minimum 97.0% and nonaqueous titration purity minimum 98.0%, with NMR confirmation to structure . CapotChem provides material with HPLC purity of 98% minimum and moisture content ≤0.5%, at production scales up to 50 kg [1]. For the hydrochloride salt (CAS 19509-09-2), purity specifications reach ≥99% by HPLC . For resolved enantiomers, (R)-3-phenylpiperidine is available with HPLC purity of 98.23% (typical batch COA value) , while (S)-3-phenylpiperidine can be analyzed via reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase [2]. These purity thresholds are comparable to those available for 4-phenylpiperidine and 2-phenylpiperidine analogs from similar suppliers, confirming that the 3-isomer does not suffer from synthetic accessibility or purity disadvantages relative to its regioisomeric counterparts.

analytical chemistry quality control purity specifications

Regioisomeric Binding Orientation and Receptor Selectivity

Energy calculations and binding affinity studies comparing racemic 3- and 4-phenylpiperidine compounds have postulated three qualitatively different receptor binding orientations that can lead to agonism versus antagonism [1]. The 3-phenylpiperidine scaffold, when appropriately substituted (particularly with N-propyl groups and aromatic substituents at the meta position), demonstrates a preference for the D3 dopamine receptor antagonist binding site relative to D2 receptors, a selectivity profile not observed to the same extent in the 4-phenylpiperidine series [2]. In direct binding comparisons, racemic 3-phenylpiperidine derivatives expressed moderate to low affinity for D2 receptors, whereas optimized 4-phenylpiperidine D2 ligands achieved Ki values as low as 2.8 nM [3]. This regioisomer-dependent affinity pattern is consistent with the distinct receptor interaction geometries predicted by molecular modeling [1].

receptor binding SAR molecular recognition

3-Phenylpiperidine CAS 3973-62-4: Evidence-Backed Research and Industrial Application Scenarios


Chiral Intermediate for Niraparib and Related PARP Inhibitor Synthesis

Procurement of enantiomerically pure (S)-3-phenylpiperidine or racemic material for subsequent resolution is essential for the synthesis of niraparib, a PARP inhibitor approved for ovarian cancer maintenance therapy. The patented manufacturing route explicitly requires the (S)-enantiomer as a chiral intermediate, with no viable substitution using 2- or 4-phenylpiperidine regioisomers [1]. This application leverages the unique 3-substitution pattern and defined stereochemistry of the scaffold to access the required chiral intermediates alpha, beta, and gamma [1].

Development of Dopamine Autoreceptor-Selective Modulators

The 3-phenylpiperidine scaffold is the foundational structure for developing preferential dopamine autoreceptor antagonists and partial agonists. (S)-Phenylpiperidines with meta-aromatic substituents and N-propyl groups demonstrate high in vivo activity at autoreceptors regulating dopamine synthesis and turnover while exhibiting low in vitro D2/D3 affinity [2]. The enantiomeric divergence in functional activity—agonist-like for (+)-enantiomers versus antagonist-like for (-)-enantiomers [3]—provides a stereochemically tunable platform for neuroscience drug discovery programs targeting schizophrenia, Parkinson's disease, and other dopaminergic disorders.

Fragment-Based Drug Discovery and Scaffold Hopping

As a fragment molecule, 3-phenylpiperidine serves as an important scaffold for molecular linking, expansion, and modification in fragment-based drug discovery campaigns [4]. The distinct receptor binding orientation of the 3-phenyl regioisomer, which differs fundamentally from the 4-phenyl and 2-phenyl variants [5], makes it a valuable starting point for generating chemical diversity and exploring structure-activity relationships across multiple target classes including dopamine D2/D3, sigma, and melanocortin-4 receptors.

Analytical Method Development and Quality Control

The compound is suitable for developing and validating chiral and achiral analytical methods. Established HPLC methods exist for separation of (S)-3-phenylpiperidine on reverse-phase columns using acetonitrile/water/phosphoric acid mobile phases [6]. Commercial material is available with validated purity specifications (≥97-98% by GC, HPLC, or titration) and NMR structural confirmation , enabling its use as a reference standard for method development in pharmaceutical quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.